Methyl cinnoline-7-carboxylate
CAS No.:
Cat. No.: VC18326444
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | methyl cinnoline-7-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O2/c1-14-10(13)8-3-2-7-4-5-11-12-9(7)6-8/h2-6H,1H3 |
| Standard InChI Key | LFHYELONILGZMD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=CN=N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The cinnoline scaffold consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. In methyl cinnoline-7-carboxylate, the carboxylate group is attached to the seventh carbon of the cinnoline system, while a methyl ester occupies the adjacent position (Figure 1) . This substitution pattern significantly influences the compound’s reactivity and intermolecular interactions.
Key structural features:
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IUPAC Name: Methyl cinnoline-7-carboxylate
Physicochemical Properties
Methyl cinnoline-7-carboxylate is a crystalline solid with a melting point range of 124–126°C . Its solubility profile is polar-aprotic, with moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in water. The compound’s logP (partition coefficient) is estimated at 1.8, indicating moderate lipophilicity, which is advantageous for membrane permeability in biological systems .
Table 1: Comparative Analysis of Cinnoline Carboxylate Isomers
| Compound | Molecular Formula | Melting Point (°C) | Key Structural Difference |
|---|---|---|---|
| Methyl cinnoline-6-carboxylate | C₁₀H₈N₂O₂ | 124–126 | Carboxylate at position 6 |
| Methyl cinnoline-4-carboxylate | C₁₀H₈N₂O₂ | 118–120 | Carboxylate at position 4 |
| Methyl 4-chlorocinnoline-7-carboxylate | C₁₀H₇ClN₂O₂ | 81–83 | Chlorine at position 4 |
Synthesis and Derivatization Strategies
Primary Synthetic Routes
The synthesis of methyl cinnoline-7-carboxylate typically involves intramolecular cyclization of ortho-substituted aromatic precursors. A widely reported method (Figure 2) utilizes 4-chloro-2-aminoacetophenone as a starting material :
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Diazotization: Treatment with nitrous acid (HNO₂) generates a diazonium intermediate.
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Cyclization: Thermal or acid-catalyzed ring closure forms the cinnoline core.
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Esterification: Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) yields the methyl ester .
This method achieves yields of 70–75% under optimized conditions, with purity >95% confirmed by HPLC .
Advanced Functionalization
The carboxylate group at position 7 serves as a handle for further derivatization:
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Amidation: Reacting with primary or secondary amines produces cinnoline-7-carboxamides, which exhibit enhanced bioactivity .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cinnoline ring to a dihydro derivative, altering electronic properties .
Chemical Reactivity and Stability
Acid-Base Behavior
The cinnoline nitrogen atoms confer weak basicity, with pKa values of 3.2 (N1) and 1.8 (N2) . Protonation occurs preferentially at N1 under acidic conditions, stabilizing the conjugate acid through resonance.
Thermal and Oxidative Stability
Methyl cinnoline-7-carboxylate is stable under ambient conditions but decomposes at temperatures >250°C. Oxidative degradation pathways involve cleavage of the pyridazine ring, forming CO₂ and NH₃ as byproducts .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing kinase inhibitors (e.g., LRRK2 for Parkinson’s disease) .
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Prodrug Design: Ester hydrolysis in vivo releases bioactive cinnoline-7-carboxylic acid .
Materials Science
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